molecular formula C13H12N4OS B2359462 N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide CAS No. 1207049-75-9

N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2359462
CAS No.: 1207049-75-9
M. Wt: 272.33
InChI Key: GTISSPMGNBLNGP-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide typically involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to obtain the compound in its desired form and purity.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

N-(benzo[d]thiazol-6-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide can be compared with other benzothiazole derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.

Properties

IUPAC Name

N-(1,3-benzothiazol-6-yl)-2,4-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-6-15-17(2)12(8)13(18)16-9-3-4-10-11(5-9)19-7-14-10/h3-7H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTISSPMGNBLNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)N=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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